physicochemical properties of N-[2-(2-aminoethoxy)ethyl]-2-propanamine
physicochemical properties of N-[2-(2-aminoethoxy)ethyl]-2-propanamine
Technical Whitepaper: Physicochemical Characterization & Application Profile of N-[2-(2-aminoethoxy)ethyl]-2-propanamine
Executive Summary
N-[2-(2-aminoethoxy)ethyl]-2-propanamine (IUPAC: N-isopropyl-2,2'-oxybis(ethylamine)) represents a specialized class of ether-linked diamines. Structurally, it bridges the gap between simple aliphatic amines and polyetheramines (Jeffamines), featuring an unsymmetrical architecture with one primary amine, one sterically hindered secondary isopropylamine, and a flexible ether linkage.
This molecular design imparts unique physicochemical properties, making it a high-value candidate for CO₂ capture solvents (where steric hindrance reduces regeneration energy), epoxy curing agents (providing flexibility and variable reactivity), and pharmaceutical linkers (PROTACs). This guide provides a comprehensive predictive profile and the rigorous experimental protocols required for its validation.
Molecular Architecture & Identification
| Attribute | Detail |
| Systematic Name | N-(2-(2-aminoethoxy)ethyl)propan-2-amine |
| Common Synonyms | N-Isopropyl-2,2'-oxybis(ethylamine); N-Isopropyl-diglycolamine |
| Molecular Formula | C₇H₁₈N₂O |
| Molecular Weight | 146.23 g/mol |
| SMILES | CC(C)NCCOCCN |
| Structure Type | Unsymmetrical Ether-Diamine |
| Key Functional Groups | Primary Amine (-NH₂), Secondary Amine (-NH-iPr), Ether (-O-) |
Physicochemical Profile (Predictive Model)
Note: As a specialized intermediate, experimental data for this specific isomer is sparse. The values below are derived using Group Contribution Methods (Joback, Marrero-Gani) based on the structural analogue 2,2'-oxybis(ethylamine).
Thermodynamic & Transport Properties
| Property | Predicted Value | Confidence | Methodology |
| Boiling Point (1 atm) | 215°C - 225°C | High | Joback Method (Base: 2,2'-oxybis(ethylamine) BP ~230°C; iPr group lowers BP slightly due to branching vs. n-propyl). |
| Melting Point | <-40°C | Medium | Ether linkages significantly disrupt crystal packing, typically resulting in liquid states at room temperature. |
| Density (20°C) | 0.92 - 0.95 g/cm³ | High | Interpolated from diglycolamine (1.05 g/cm³) and isopropylamine (0.69 g/cm³). |
| Viscosity (25°C) | 5 - 10 cP | Medium | Higher than simple amines due to H-bonding, but lower than glycols. |
| Vapor Pressure (25°C) | < 0.1 mmHg | High | Low volatility due to molecular weight and polarity. |
Solution Chemistry
| Property | Predicted Value | Significance |
| pKa₁ (Primary Amine) | ~9.5 - 9.8 | Typical for primary alkyl amines; slightly lowered by the inductive effect of the ether oxygen. |
| pKa₂ (Secondary Amine) | ~10.2 - 10.5 | Isopropyl group is electron-donating, increasing basicity relative to the primary amine. |
| LogP (Octanol/Water) | 0.2 - 0.5 | Amphiphilic. The isopropyl group adds lipophilicity to the hydrophilic ether-amine backbone. |
| Water Solubility | Miscible | The ether oxygen and two amine groups ensure full miscibility with water. |
Experimental Characterization Protocols
To validate the theoretical values above, the following rigorous protocols should be employed.
Protocol A: Determination of pKa via Potentiometric Titration
Objective: To precisely determine the ionization constants of the primary and secondary amine groups.
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Preparation: Dissolve 0.5 mmol of the amine in 50 mL of degassed 0.1 M KCl solution (to maintain ionic strength).
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Calibration: Calibrate the pH electrode using NIST-traceable buffers (pH 4.01, 7.00, 10.01).
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Titration: Titrate with 0.1 M HCl standardized solution using an automatic titrator (e.g., Mettler Toledo). Add titrant in 0.05 mL increments.
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Data Analysis: Plot pH vs. Volume of HCl. Use the Bjerrum plot method or Gran plot analysis to identify the two inflection points.
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Expectation: Two distinct equivalence points corresponding to the neutralization of the secondary amine (higher pKa) followed by the primary amine.
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Protocol B: LogP Determination (Shake-Flask Method)
Objective: To assess lipophilicity for drug delivery or solvent extraction applications.
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System: Use an n-octanol/water (phosphate buffered to pH 7.4) system.
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Equilibration: Pre-saturate both phases with each other for 24 hours.
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Procedure:
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Dissolve the amine in the octanol phase.
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Mix with the aqueous phase in a separatory funnel.
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Shake mechanically for 1 hour; allow to settle for 24 hours.
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Analysis: Measure the concentration of the amine in both phases using HPLC (C18 column, amine-compatible mobile phase) or GC-FID.
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Calculation:
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Reactivity & Synthesis Logic
Synthetic Pathway: Reductive Amination
The most industrial-viable route involves the reductive amination of 2-(2-aminoethoxy)ethanol (Diglycolamine) with acetone, or the reaction of isopropylamine with a chloro-ether precursor.
CO₂ Capture Mechanism
This molecule is a "sterically hindered amine." The isopropyl group prevents the formation of stable carbamates, favoring the formation of bicarbonates. This doubles the theoretical CO₂ capacity (1.0 mol CO₂/mol amine vs. 0.5 for unhindered amines) and lowers the energy required to release the CO₂ (regeneration).
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Applications
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Advanced CO₂ Capture Solvents:
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Mechanism: The isopropyl group provides steric hindrance, suppressing carbamate stability and favoring bicarbonate formation.
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Benefit: Lower heat of regeneration compared to MEA (Monoethanolamine), reducing operational costs in carbon capture plants.
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Epoxy Curing Agents:
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Role: Acts as a flexible diamine hardener.
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Properties: The ether linkage imparts impact resistance and flexibility to the cured epoxy matrix, while the different amine reactivities (primary vs. secondary) allow for controlled curing rates (B-staging).
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Pharmaceutical Linkers (PROTACs):
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Utility: The ether chain provides water solubility and a specific spatial separation (linker length) between the E3 ligase ligand and the target protein ligand, critical for effective protein degradation.
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Safety & Handling (SDS Summary)
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GHS Classification:
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Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).
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Acute Toxicity (Oral/Dermal): Category 4 (Harmful if swallowed or in contact with skin).
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Handling:
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Use only in a chemical fume hood.
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Wear butyl rubber gloves (nitrile may degrade) and chemical splash goggles.
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Incompatibility: Avoid contact with strong oxidizers, acids, and acid chlorides.
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References
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Huntsman Corporation. (2023). Jeffamine® Polyetheramines Technical Bulletin. Retrieved from
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OECD Guidelines for the Testing of Chemicals. (2023). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing. Retrieved from
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Rochelle, G. T. (2009). Amine Scrubbing for CO2 Capture. Science, 325(5948), 1652-1654. (Mechanistic basis for hindered amines).
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PubChem Database. (2024). Compound Summary: 2,2'-Oxybis(ethylamine). National Center for Biotechnology Information. Retrieved from [1]
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Perrin, D. D. (1981). Ionisation Constants of Inorganic Acids and Bases in Aqueous Solution. IUPAC Chemical Data Series.
